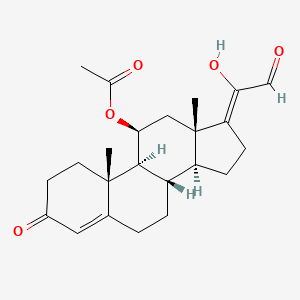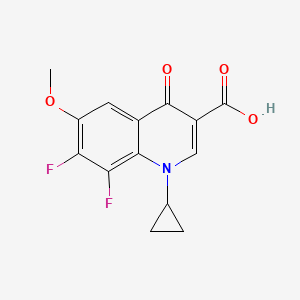
(11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound (11) is a selective δ-secretase inhibitor, known for its non-toxic properties and high selectivity. It interacts with the active and allosteric sites of δ-secretase, making it a valuable tool in biochemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Compound (11) involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the basic skeleton of the compound.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties. This may involve reactions such as alkylation, acylation, or reduction.
Industrial Production Methods
In an industrial setting, the production of Compound this compound) is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:
Batch processing: Large quantities of starting materials are reacted in batch reactors.
Continuous flow processing: This method allows for the continuous production of the compound, improving efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Compound (11) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Compound (11) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in the study of enzyme inhibition, particularly δ-secretase, to understand its role in biological processes.
Medicine: Investigated for its potential therapeutic effects in diseases where δ-secretase is implicated, such as Alzheimer’s disease.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Compound (11) involves its interaction with δ-secretase. It binds to both the active site and allosteric sites of the enzyme, inhibiting its activity. This inhibition affects the downstream pathways regulated by δ-secretase, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
DAPT: Another δ-secretase inhibitor with different binding properties.
RO4929097: A γ-secretase inhibitor with a broader range of targets.
LY411575: A potent γ-secretase inhibitor used in similar research applications.
Uniqueness
Compound (11) is unique due to its high selectivity and non-toxic nature, making it a preferred choice for research involving δ-secretase. Its ability to interact with both the active and allosteric sites of the enzyme sets it apart from other inhibitors .
Propiedades
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17Z)-17-(1-hydroxy-2-oxoethylidene)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-11-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O5/c1-13(25)28-20-11-23(3)17(6-7-18(23)19(27)12-24)16-5-4-14-10-15(26)8-9-22(14,2)21(16)20/h10,12,16-17,20-21,27H,4-9,11H2,1-3H3/b19-18-/t16-,17-,20-,21+,22-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWBLXIJBPZHSL-VHGLZKAZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC2=C(C=O)O)C3C1C4(CCC(=O)C=C4CC3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@]\2([C@@H](CC/C2=C(\C=O)/O)[C@H]3[C@H]1[C@]4(CCC(=O)C=C4CC3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R-exo)-N-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)-2-pyridinemethanamine](/img/structure/B568827.png)


![(1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Methyl Ester](/img/structure/B568830.png)








